

Spectroscopic Analysis of 6-bromo-2H-chromene-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-bromo-2H-chromene-3-carboxylic acid

Cat. No.: B1340815

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **6-bromo-2H-chromene-3-carboxylic acid**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation and characterization of this compound. While experimental spectroscopic data for this specific molecule is not readily available in public databases, this guide presents a detailed predicted analysis based on established spectroscopic principles, alongside standardized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-bromo-2H-chromene-3-carboxylic acid** based on its chemical structure and known spectral correlations for similar functional groups and molecular frameworks.

Table 1: Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)	10.0 - 13.0	Singlet (broad)	-
H4	~7.8	Singlet	-
H5	~7.6	Doublet	~8.5
H7	~7.4	Doublet of doublets	~8.5, ~2.0
H8	~7.3	Doublet	~2.0
H2 (CH ₂)	~5.0	Singlet	-

Table 2: Predicted ¹³C NMR Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Carboxylic Acid (C=O)	165 - 175
C9 (C=O)	-
C3	125 - 130
C4	130 - 135
C4a	120 - 125
C5	128 - 132
C6	115 - 120
C7	130 - 135
C8	118 - 122
C8a	150 - 155
C2	65 - 70

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad
C=O (Carboxylic Acid)	1700 - 1725	Strong
C=C (Aromatic)	1550 - 1620	Medium to Strong
C-O (Ether)	1200 - 1270	Strong
C-Br	500 - 600	Medium to Strong

Table 4: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M] ⁺	254/256	Molecular ion peak, showing isotopic pattern for Bromine (¹⁹ Br/ ⁸¹ Br)
[M-H] ⁻	253/255	Negative ion mode
[M+H] ⁺	255/257	Positive ion mode
[M-COOH] ⁺	209/211	Loss of the carboxylic acid group

Experimental Protocols

The following are detailed, standardized methodologies for the key spectroscopic experiments.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **6-bromo-2H-chromene-3-carboxylic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of

solvent is crucial, and DMSO- d_6 is often preferred for carboxylic acids to ensure the exchangeable proton of the carboxyl group is observed.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The relaxation delay should be set to at least 5 times the longest T1 relaxation time for quantitative analysis.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range (typically 0-200 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the low natural abundance of ^{13}C .
 - For distinguishing between CH, CH_2 , and CH_3 groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **6-bromo-2H-chromene-3-carboxylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[1\]](#)
 - Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[\[1\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

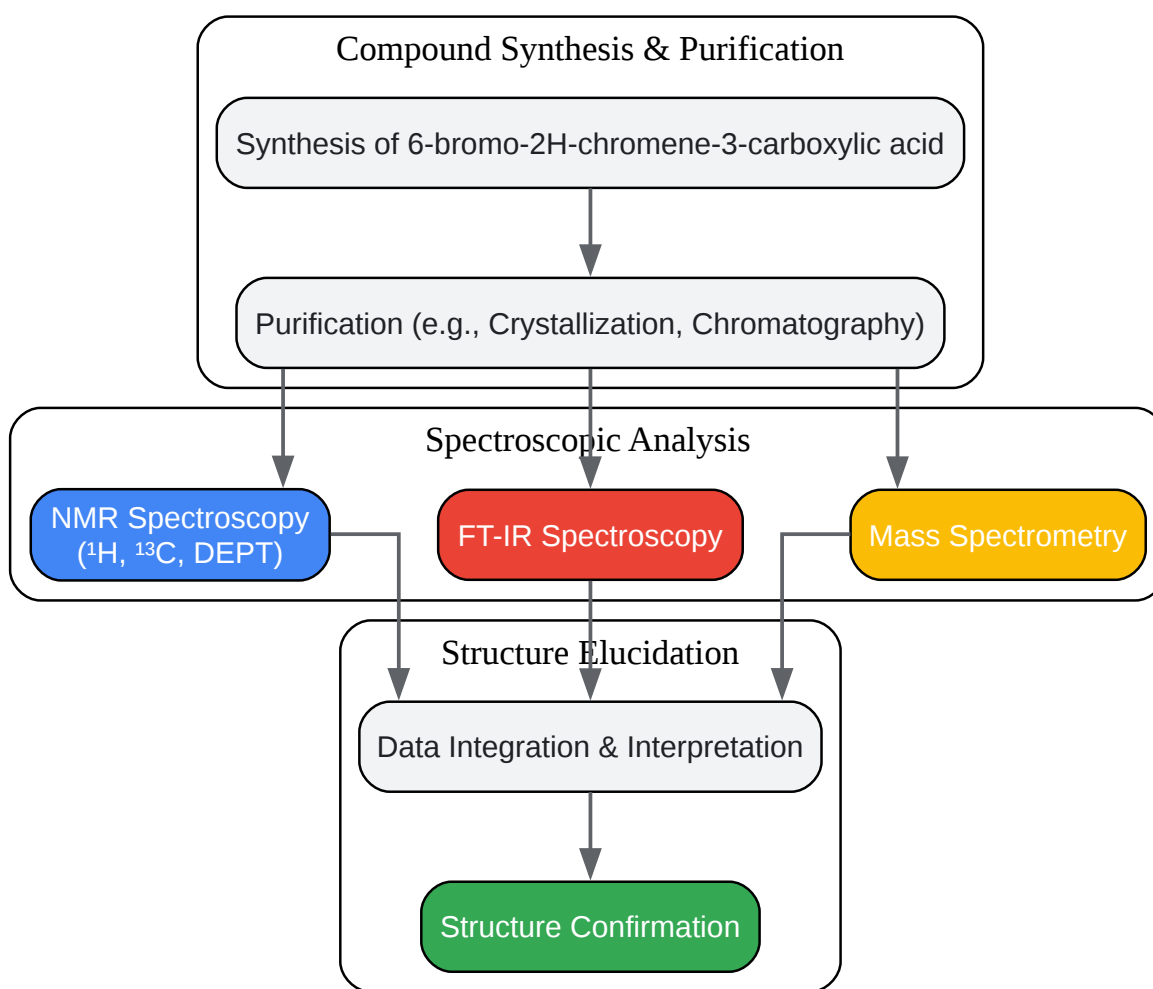
Methodology (Electron Impact - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized under high vacuum and low heat.
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak will confirm the molecular weight, and the fragmentation pattern provides structural information.

Visualizations





Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis and structural elucidation of a synthesized compound.

Predicted Spectroscopic Signatures of 6-bromo-2H-chromene-3-carboxylic acid

			
¹H NMR: <ul style="list-style-type: none">- COOH: 10-13 ppm (broad s)- Aromatic H: 7.3-7.8 ppm- CH₂: ~5.0 ppm (s)	¹³C NMR: <ul style="list-style-type: none">- C=O: 165-175 ppm- Aromatic C: 115-155 ppm- CH₂: 65-70 ppm	IR (cm⁻¹): <ul style="list-style-type: none">- O-H: 2500-3300 (broad)- C=O: 1700-1725 (strong)- C-O: 1200-1270 (strong)	MS (m/z): <ul style="list-style-type: none">- M⁺: 254/256 (Br isotopes)

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